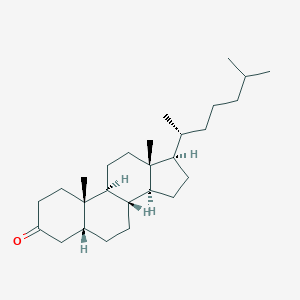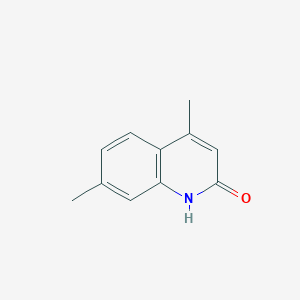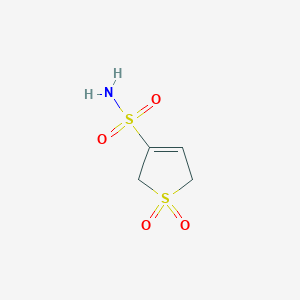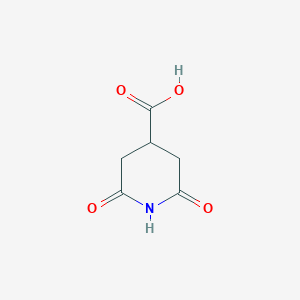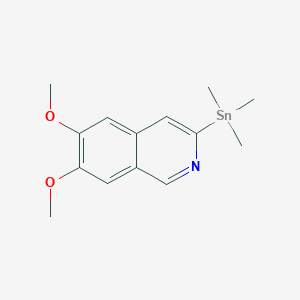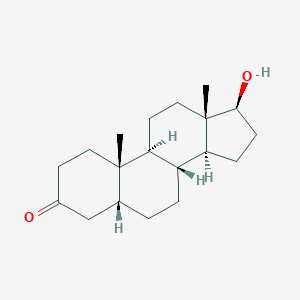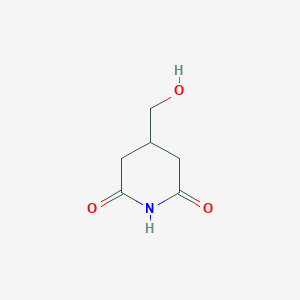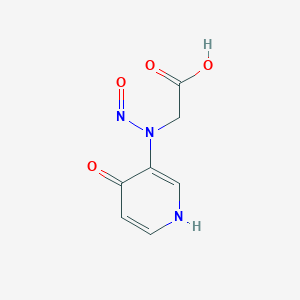
Glycine, N-(4-hydroxy-3-pyridinyl)-N-nitroso-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-(4-hydroxy-3-pyridinyl)-N-nitroso-(9CI), commonly known as nitrosoglycine, is a chemical compound with the molecular formula C6H5N3O4. It is a yellow crystalline powder that is soluble in water and ethanol. Nitrosoglycine is a nitrosated derivative of glycine, an amino acid that is an essential building block of proteins. Nitrosoglycine has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Mecanismo De Acción
The mechanism of action of nitrosoglycine is not fully understood, but it is believed to involve the release of nitric oxide (NO) upon decomposition. Nitric oxide is a signaling molecule that plays a key role in various physiological processes, including vasodilation, neurotransmission, and immune response. Nitrosoglycine may act as a donor of NO, which can then activate various signaling pathways in cells.
Efectos Bioquímicos Y Fisiológicos
Nitrosoglycine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, nitrosoglycine has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria, and modulate the activity of enzymes. In vivo, nitrosoglycine has been shown to have anti-inflammatory and cardioprotective effects, as well as improve the survival rate of animals subjected to ischemia-reperfusion injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Nitrosoglycine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, and it is stable under certain conditions. However, nitrosoglycine is sensitive to light and heat, and it can decompose rapidly in the presence of certain chemicals, such as acids and bases. Therefore, careful handling and storage are required to maintain its stability and purity.
Direcciones Futuras
There are several future directions for research on nitrosoglycine. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disease. Another direction is to study its effects on plant growth and development, and its potential as a fertilizer and plant growth regulator. Additionally, further research is needed to understand the mechanism of action of nitrosoglycine and its interaction with other molecules in cells.
Métodos De Síntesis
Nitrosoglycine can be synthesized by nitrosating glycine with sodium nitrite in the presence of hydrochloric acid. The reaction proceeds under acidic conditions and requires careful control of the reaction parameters, such as temperature and pH. The yield of nitrosoglycine can be improved by using a two-step process, in which glycine is first converted to its N-carboxyanhydride derivative, which is then nitrosated to form nitrosoglycine.
Aplicaciones Científicas De Investigación
Nitrosoglycine has been studied for its potential applications in various scientific fields. In medicine, nitrosoglycine has been investigated as a potential therapeutic agent for a range of conditions, including cancer, inflammation, and cardiovascular disease. In agriculture, nitrosoglycine has been studied as a potential fertilizer and plant growth regulator. In environmental science, nitrosoglycine has been investigated as a potential source of nitrogen oxide emissions in the atmosphere.
Propiedades
Número CAS |
120256-17-9 |
|---|---|
Nombre del producto |
Glycine, N-(4-hydroxy-3-pyridinyl)-N-nitroso-(9CI) |
Fórmula molecular |
C7H7N3O4 |
Peso molecular |
197.15 g/mol |
Nombre IUPAC |
2-[nitroso-(4-oxo-1H-pyridin-3-yl)amino]acetic acid |
InChI |
InChI=1S/C7H7N3O4/c11-6-1-2-8-3-5(6)10(9-14)4-7(12)13/h1-3H,4H2,(H,8,11)(H,12,13) |
Clave InChI |
ANKFHTYUEAPSEB-UHFFFAOYSA-N |
SMILES |
C1=CNC=C(C1=O)N(CC(=O)O)N=O |
SMILES canónico |
C1=CNC=C(C1=O)N(CC(=O)O)N=O |
Sinónimos |
Glycine, N-(4-hydroxy-3-pyridinyl)-N-nitroso- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



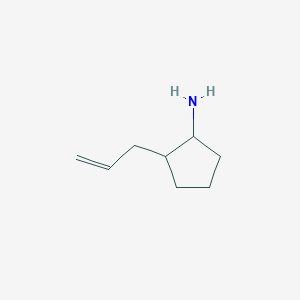
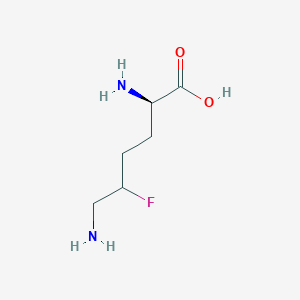
![1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B52454.png)


![2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate](/img/structure/B52459.png)
